molecular formula C23H23N3O4S2 B2567327 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325986-93-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Katalognummer: B2567327
CAS-Nummer: 325986-93-4
Molekulargewicht: 469.57
InChI-Schlüssel: KYFKQZNEEJFJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis pathways, and relevant case studies.

  • Molecular Formula: C15H16N2O2S2
  • Molecular Weight: 320.43 g/mol
  • CAS Number: 600137-30-2

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to its benzothiazole core structure. Benzothiazole derivatives are known for their diverse pharmacological properties including antitumor, anti-inflammatory, and antimicrobial effects.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives demonstrate significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various pathogens.

CompoundPathogenMIC (µg/mL)
7aM. tuberculosis0.25
7gE. coli0.50

Table 1: Minimum Inhibitory Concentrations (MIC) of related compounds against selected pathogens .

The mechanism of action for benzothiazole derivatives often involves the inhibition of critical enzymes or pathways in microbial cells. For example:

  • DprE1 Inhibition : The compound shows potential to inhibit DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose oxidase), an essential enzyme in the mycobacterial cell wall synthesis pathway. Docking studies have revealed a strong binding affinity to the active site of DprE1, indicating a promising target for further drug development .

Case Studies

  • Anti-Tubercular Activity : A study focused on synthesizing new benzothiazole derivatives found that certain compounds exhibited better anti-tubercular activity than traditional drugs like Isoniazid (INH). These compounds showed selective inhibition against M. tuberculosis with favorable pharmacokinetic profiles .
  • Anticancer Properties : Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators . Compounds similar to N-(5,5-dimethyl-7-oxo...) have been tested in vitro against multiple cancer cell lines showing promising results.

Synthesis Methods

The synthesis of N-(5,5-dimethyl-7-oxo...) typically involves several chemical reactions:

  • Diazo-Coupling : This method allows for the introduction of various substituents onto the benzothiazole ring.
  • Microwave-Assisted Synthesis : This technique enhances reaction rates and yields for the formation of complex structures involving benzothiazole derivatives .

Eigenschaften

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-23(2)13-18-20(19(27)14-23)31-22(24-18)25-21(28)15-9-11-17(12-10-15)32(29,30)26(3)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFKQZNEEJFJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.